ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate
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Description
Ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H14N4O4S2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.04564729 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing the thiazole ring, such as this one, have been known to exhibit a wide range of biological activities . The specific targets can vary greatly depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives have been reported to have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been known to induce biological effects through various targets .
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
The specific cellular effects of Ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate are not yet fully known due to the limited available research. It is known that thiazole derivatives can have a wide range of effects on cells .
Molecular Mechanism
It is known that thiazole derivatives can interact with a wide range of biomolecules .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can have a wide range of effects over time .
Dosage Effects in Animal Models
It is known that thiazole derivatives can have a wide range of effects at different dosages .
Metabolic Pathways
It is known that thiazole derivatives can interact with a wide range of enzymes and cofactors .
Transport and Distribution
It is known that thiazole derivatives can interact with a wide range of transporters and binding proteins .
Subcellular Localization
It is known that thiazole derivatives can be directed to specific compartments or organelles .
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S2/c1-3-21-11(19)9-7(2)15-12(20)17-10(9)23-6-8(18)16-13-14-4-5-22-13/h4-5H,3,6H2,1-2H3,(H,14,16,18)(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLASDBBTIEWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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